molecular formula C6H6LiNO3S B2368258 Lithium(1+) ion 6-methoxypyridine-3-sulfinate CAS No. 2098851-55-7

Lithium(1+) ion 6-methoxypyridine-3-sulfinate

Cat. No.: B2368258
CAS No.: 2098851-55-7
M. Wt: 179.12
InChI Key: YMEHYHQWAIVEHB-UHFFFAOYSA-M
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Description

Lithium(1+) ion 6-methoxypyridine-3-sulfinate is a chemical compound with the molecular formula C6H7NO3SLi It is a lithium salt of 6-methoxypyridine-3-sulfinic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 6-methoxypyridine-3-sulfinate typically involves the reaction of 6-methoxypyridine-3-sulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or precipitation. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials, 6-methoxypyridine-3-sulfinic acid and lithium hydroxide or lithium carbonate, are mixed in a reactor, and the reaction is monitored to maintain optimal conditions. The product is then purified through filtration, crystallization, or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 6-methoxypyridine-3-sulfinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 6-methoxypyridine-3-sulfonic acid.

    Reduction: It can be reduced to form 6-methoxypyridine-3-sulfinic acid.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles, such as halides or amines, can be used for substitution reactions.

Major Products Formed

    Oxidation: 6-methoxypyridine-3-sulfonic acid.

    Reduction: 6-methoxypyridine-3-sulfinic acid.

    Substitution: Products depend on the nucleophile used, such as 6-chloropyridine-3-sulfinate or 6-aminopyridine-3-sulfinate.

Scientific Research Applications

Lithium(1+) ion 6-methoxypyridine-3-sulfinate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Lithium(1+) ion 6-methoxypyridine-3-sulfinate involves its interaction with various molecular targets and pathways. The lithium ion can modulate the activity of enzymes and receptors, while the 6-methoxypyridine-3-sulfinate moiety can participate in redox reactions and other chemical processes. The precise molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 6-methoxypyridine-2-sulfinate
  • Lithium(1+) ion 6-methoxypyridine-4-sulfinate
  • Sodium(1+) ion 6-methoxypyridine-3-sulfinate

Uniqueness

Lithium(1+) ion 6-methoxypyridine-3-sulfinate is unique due to its specific structural features and reactivity. The position of the methoxy group and the sulfinic acid moiety confer distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.

Properties

IUPAC Name

lithium;6-methoxypyridine-3-sulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Li/c1-10-6-3-2-5(4-7-6)11(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEHYHQWAIVEHB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NC=C(C=C1)S(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6LiNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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